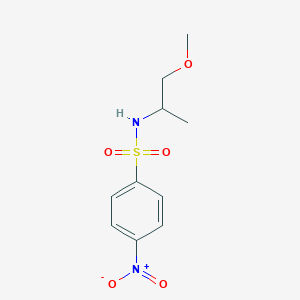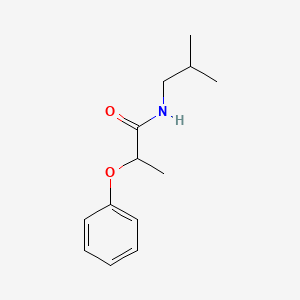
N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Overview
Description
N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide: is an organic compound with a complex structure that includes a chlorophenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Base-Catalyzed Method:
Reactants: Benzoyl chloride and acetamide.
Catalyst: Sodium carbonate or sodium hydroxide.
Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the reaction rate and prevent side reactions. The reaction mixture is stirred for several hours until the product precipitates out.
Purification: The product is filtered, washed with cold water, and dried to obtain pure N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.
-
Dehydrochlorination Method:
Reactants: Benzoyl chloride and acetic acid.
Solvent: Dimethylformamide or ethyl acetate.
Conditions: The reaction mixture is heated to reflux for several hours. During the reaction, hydrogen chloride gas is evolved, which is removed from the reaction mixture.
Purification: The reaction mixture is cooled, and the product is precipitated by adding water. The product is then filtered, washed, and dried[][2].
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: The reaction is typically carried out in an acidic medium at elevated temperatures.
Products: Oxidation of the phenylsulfanyl group can lead to the formation of sulfoxides or sulfones.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is carried out in an inert atmosphere at room temperature.
Products: Reduction of the carbonyl group can yield the corresponding alcohol.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Products: Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Applications in Chemistry:
Intermediate in Organic Synthesis: N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Applications in Biology and Medicine:
Pharmacological Studies: This compound is studied for its potential anticonvulsant and analgesic properties.
Applications in Industry:
Mechanism of Action
Molecular Targets and Pathways:
Voltage-Sensitive Sodium Channels: The compound interacts with neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of action potentials in neurons.
Calcium Channels: It also affects L-type calcium channels, which are involved in various cellular processes, including muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-phenylacetamide: This compound lacks the phenylsulfanyl group and has different pharmacological properties.
N-(2-chlorophenyl)-2-(4-fluorophenyl)acetamide: This compound has a fluorophenyl group instead of a phenylsulfanyl group, leading to different chemical reactivity and biological activity.
Uniqueness:
Structural Complexity: The presence of the phenylsulfanyl group adds to the structural complexity and potential reactivity of N-(2-chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.
Pharmacological Profile: The unique combination of functional groups contributes to its distinct pharmacological profile, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNOS/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)24-16-11-5-2-6-12-16/h1-14,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSINBDCVHACIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2Cl)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387698 | |
| Record name | ST031874 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4204-30-2 | |
| Record name | ST031874 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propan-2-yl (3Z)-4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate](/img/structure/B3952197.png)



![N-(4-methoxyphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B3952250.png)





![6-ethyl-6-methyl-10-phenyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B3952295.png)
![N-[(2-nitrophenyl)carbamothioyl]propanamide](/img/structure/B3952302.png)
![2-ethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}hexanamide](/img/structure/B3952305.png)
